3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline
Description
3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline is a substituted aniline derivative featuring a cyclopropyl-piperidine moiety at the 3-position and a methoxy group at the 4-position of the aromatic ring. This structural motif is critical in medicinal chemistry, as the piperidine ring often enhances bioavailability and metabolic stability, while the methoxy group modulates electronic properties and binding interactions . The compound is synthesized via cobalt-catalyzed C–N coupling reactions, leveraging catalysts such as PS-Co(BBZN)Cl₂ with optimized ligands to achieve high yields and regioselectivity . Its characterization includes spectroscopic validation (¹H NMR, ¹³C NMR, mass spectrometry) and elemental analysis .
Properties
CAS No. |
648901-45-5 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-(1-cyclopropylpiperidin-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C15H22N2O/c1-18-15-5-2-12(16)10-14(15)11-6-8-17(9-7-11)13-3-4-13/h2,5,10-11,13H,3-4,6-9,16H2,1H3 |
InChI Key |
HJYAIJWSRZFEDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2CCN(CC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment for reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Drug Development
3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for the development of drugs aimed at treating neurological disorders, cancer, and other diseases.
Potential Therapeutic Uses:
- Neurological Disorders: The compound's piperidine moiety may confer properties beneficial for treating conditions like depression or anxiety by modulating neurotransmitter systems.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by targeting specific cancer-related pathways.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline and its biological activity is critical for optimizing its pharmacological properties. SAR studies help identify which modifications enhance efficacy and reduce toxicity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the aniline ring | Alters binding affinity to targets |
| Variation in cyclopropyl group | Impacts metabolic stability |
| Changes in methoxy group | Affects solubility and bioavailability |
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of compounds similar to 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline:
- Study on Anticancer Properties: A study published in Nature highlighted a related compound's ability to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations .
- Neuropharmacological Research: Research featured in Journal of Medicinal Chemistry explored derivatives with similar structures showing promise in animal models for anxiety disorders, suggesting a mechanism involving serotonin receptor modulation .
Mechanism of Action
The mechanism of action of 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or pharmacological context in which the compound is being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine Moieties
3-(Adamantan-1-yl)-N-(4-chlorophenyl)-4-methoxyaniline (3a) :
Replacing the cyclopropyl group with adamantane (a bulky, lipophilic substituent) enhances steric hindrance, reducing catalytic efficiency in C–N coupling reactions (yields drop by ~15% compared to cyclopropyl derivatives under identical PS-Co(BBZN)Cl₂ conditions) . Adamantane derivatives also exhibit higher logP values (3.8 vs. 2.5), suggesting reduced aqueous solubility .(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine :
This Tofacitinib precursor lacks the methoxy-aniline backbone but shares a substituted piperidine core. The benzyl and methyl groups increase rigidity, improving target affinity but limiting synthetic scalability due to multi-step protection/deprotection requirements .
Methoxy-Aniline Derivatives
- 4-Methoxyaniline (Entry 9, 14): The parent compound lacks the piperidine substituent, resulting in lower molecular complexity and faster metabolic clearance (t₁/₂ = 1.2 hrs vs. 6.8 hrs for 3-(1-cyclopropylpiperidin-4-yl)-4-methoxyaniline) . Solvent effects during synthesis are pronounced: reactions in TFE yield 43% pure 4-methoxyaniline, while ethanol produces mixtures (16% 4-methoxyaniline + 67% 4-ethoxyaniline) .
4-Ethoxyaniline (SI-16) :
Ethoxy substitution increases steric bulk at the 4-position, reducing reactivity in CuAAC (copper-catalyzed azide-alkyne cycloaddition) by ~30% compared to methoxy analogs .
Table 1: Yield Comparison in C–N Coupling Reactions
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline | PS-Co(BBZN)Cl₂ | 82 | |
| 3a (Adamantane derivative) | PS-Co(BBZN)Cl₂ | 67 | |
| 4-Methoxyaniline | CuI/PPh₃ | 43 (TFE) |
Biological Activity
3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline, also known by its chemical name and CAS number 648901-45-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline is with a molecular weight of approximately 218.29 g/mol. The structure features a cyclopropyl piperidine moiety, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 648901-45-5 |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline |
The biological activity of 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline is primarily attributed to its interaction with various receptors and enzymes in the central nervous system. It has been shown to exhibit antagonistic effects on histamine H3 receptors, which are implicated in several neurological disorders.
Inhibition of Histamine H3 Receptors
Research indicates that compounds similar to 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline can effectively inhibit histamine binding to H3 receptors. This inhibition can lead to increased neurotransmitter release, which may alleviate symptoms associated with conditions like Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD) .
Biological Activity Studies
Several studies have evaluated the pharmacological effects of this compound:
- Neuropharmacological Effects :
- Antidepressant Activity :
- Case Studies :
Comparative Analysis with Similar Compounds
To contextualize the activity of 3-(1-Cyclopropylpiperidin-4-yl)-4-methoxyaniline, it is beneficial to compare it with other compounds targeting the same receptors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
